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Compound Name: U92016A hydrochloride

CAS No.: 149654-41-1

Cat. No.: B1243306

Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction
U92016A hydrochloride, also known as U-92,016-A, is a potent and selective 5-HT1A

receptor agonist with high intrinsic activity.[1][2] Its chemical name is (+)-R)-2-cyano-N,N-

dipropyl-8-amino-6,7,8,9-tetrahydro-3H-benz[e]indole hydrochloride.[1] Preclinical studies have

demonstrated its potential as an anxiolytic or antidepressant agent.[2] This technical guide

provides a comprehensive review of the available preclinical data for U92016A hydrochloride,

focusing on its pharmacological profile, in vivo effects, and pharmacokinetic properties.

Pharmacological Profile
U92016A is characterized by its high affinity and selectivity for the 5-HT1A receptor.[1]

Binding Affinity
Quantitative analysis of the binding affinity of U92016A for the human 5-HT1A receptor has

been determined through radioligand binding studies.
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Parameter Value Cell Line

Ki 0.2 nM

Chinese hamster ovary (CHO)

cells expressing human 5-

HT1A receptors

Table 1: Binding Affinity of

U92016A[1]

Functional Activity
U92016A demonstrates high intrinsic activity as a 5-HT1A receptor agonist, evaluated by its

ability to modulate intracellular signaling pathways.

Assay Parameter Value Cell Line

cAMP Synthesis
Intrinsic Activity

(relative to 5-HT)
0.82

CHO cells expressing

human 5-HT1A

receptors

Table 2: In Vitro

Functional Activity of

U92016A[1]

Experimental Protocols
Radioligand Binding Studies
The binding affinity of U92016A was determined using Chinese hamster ovary (CHO) cells

stably expressing the human 5-HT1A receptor. A standard protocol for competitive radioligand

binding assays would have been employed, likely involving the incubation of cell membranes

with a fixed concentration of a radiolabeled 5-HT1A receptor ligand (e.g., [3H]8-OH-DPAT) and

increasing concentrations of U92016A. The concentration of U92016A that inhibits 50% of the

specific binding of the radioligand (IC50) would be determined and then converted to the

inhibition constant (Ki) using the Cheng-Prusoff equation.

cAMP Synthesis Assay
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The functional agonist activity of U92016A was assessed by its ability to inhibit forskolin-

stimulated cyclic AMP (cAMP) synthesis in CHO cells expressing the human 5-HT1A receptor.

[1] The general protocol would involve pre-treating the cells with various concentrations of

U92016A, followed by stimulation with forskolin, an adenylyl cyclase activator. The intracellular

cAMP levels would then be measured using a suitable method, such as an enzyme-linked

immunosorbent assay (ELISA) or a radioimmunoassay. The intrinsic activity is reported relative

to the maximal effect produced by the endogenous ligand, 5-hydroxytryptamine (5-HT).[1]

In Vivo Pharmacology
U92016A has been shown to be orally active and demonstrates a range of in vivo

pharmacological effects consistent with its mechanism of action as a potent 5-HT1A receptor

agonist.[1]
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Animal Model Assay Effect

Mice Rectal Temperature

Potent decrease in rectal

temperature, greater than that

observed for other 5-HT1A

agonists like 8-OH-DPAT,

buspirone, gepirone,

ipsapirone, or flesinoxan.[1]

Rats 5-HT Syndrome
Elicited the 5-HT-mediated

behavioral syndrome.[1]

Rats 5-HTP Accumulation

Dose-related decrease in 5-

hydroxytryptophan (5-HTP)

accumulation.[1]

Spontaneously Hypertensive

Rats
Arterial Blood Pressure

Decreased arterial blood

pressure.[1]

Cats Sympathetic Nerve Activity
Inhibited sympathetic nerve

activity.[1]

Rats Dorsal Raphe Neuron Firing
Inhibited the firing of dorsal

raphe 5-HT neurons.[1]

Not Specified Social Interaction Assays
Active in two different social

interaction models.[1]

Table 3: In Vivo

Pharmacological Effects of

U92016A

Experimental Protocols
Animal Models
A variety of animal models have been used to characterize the in vivo effects of U92016A.

Standard protocols for each assay would have been followed. For example, in the mouse

hypothermia model, rectal temperature would be measured at baseline and at various time

points after oral or parenteral administration of U92016A. In the 5-HT syndrome model in rats,

a series of behavioral observations would be scored after drug administration. For the
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measurement of arterial blood pressure in spontaneously hypertensive rats, continuous

monitoring via an indwelling catheter would likely be employed.

Pharmacokinetics
U92016A has been shown to be orally bioavailable and metabolically stable.[1]

Parameter Value Species

Oral Bioavailability (p.o.) 45%
Not specified in the abstract,

but likely rat or dog.

Table 4: Pharmacokinetic

Profile of U92016A[1]

Experimental Protocols
Pharmacokinetic Studies
The oral bioavailability of U92016A would have been determined by administering the

compound via both intravenous (IV) and oral (p.o.) routes to a suitable animal model. Blood

samples would be collected at multiple time points after dosing, and the plasma concentrations

of U92016A would be measured using a validated analytical method, such as liquid

chromatography-mass spectrometry (LC-MS). The area under the plasma concentration-time

curve (AUC) would be calculated for both routes of administration, and the oral bioavailability

would be determined as the ratio of the dose-normalized AUCp.o. to AUCIV.
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Caption: U92016A hydrochloride signaling pathway.
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Click to download full resolution via product page

Caption: Preclinical evaluation workflow for U92016A.

Conclusion
The preclinical data for U92016A hydrochloride strongly support its profile as a potent,

selective, and orally active 5-HT1A receptor agonist with high intrinsic activity.[1] Its

demonstrated effects in a range of in vitro and in vivo models suggest its potential for further

development as a therapeutic agent for anxiety and depression.[2] Further studies to fully

elucidate its long-term safety and efficacy are warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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